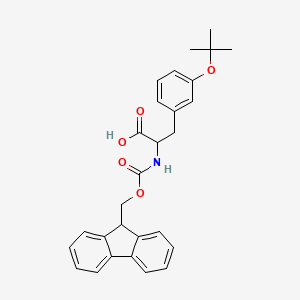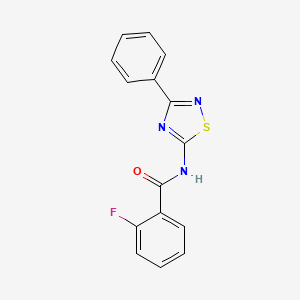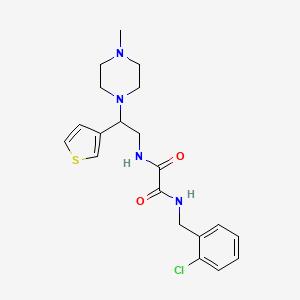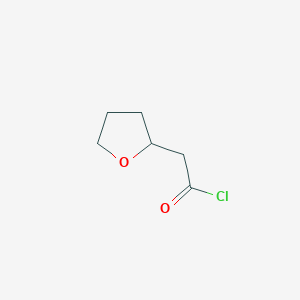
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The (S)-Fmoc group protects the amino group, while the O-Tert-Butyl Ether group protects the hydroxyl group on the tyrosine side chain.
作用機序
Target of Action
It’s known that tert-butyl ethers are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Mode of Action
The (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether interacts with its targets through the tert-butyl group. The tert-butyl group is introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butyl group into organic compounds can influence various biochemical pathways, given the wide applications of tert-butyl esters in synthetic organic chemistry .
Pharmacokinetics
The introduction of the tert-butyl group into organic compounds using flow microreactor systems is known to be efficient and versatile , which could potentially impact the bioavailability of the compound.
Result of Action
The introduction of the tert-butyl group into organic compounds can result in the formation of tert-butyl ethers of alcohols and phenols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of the tert-butyl group into organic compounds is performed in solvent-free conditions at room temperature using a catalytic amount of Er (OTf) 3 . The catalyst can be easily recovered and reused several times without loss of activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tyrosine using tert-butyl ether. This is followed by the protection of the amino group with the (S)-Fmoc group. The reaction conditions often involve the use of dichloromethane as a solvent and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the tert-butyl ether group . This method allows for better control over reaction conditions and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for various applications
類似化合物との比較
Similar Compounds
Fmoc-Tyrosine: Similar to (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether but lacks the tert-butyl ether protection on the hydroxyl group.
Boc-Tyrosine: Uses a different protective group (Boc) for the amino group.
Z-Tyrosine: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
This compound is unique due to its dual protective groups, which provide greater control over the synthesis process. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCGGJNCHHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)



![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![ethyl 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)
![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
![2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2724547.png)

![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)

